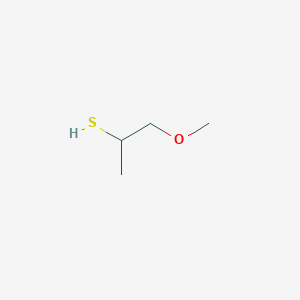

1-Methoxypropane-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropane-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(6)3-5-2/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWNEPIIVEOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1 Methoxypropane 2 Thiol Reactivity

Radical-Mediated Transformations Involving 1-Methoxypropane-2-thiol (B6149587)

Radical-mediated reactions, particularly thiol-ene "click" chemistry, are a cornerstone of polymer and materials science due to their efficiency, high yields, and insensitivity to oxygen. wikipedia.orgresearchgate.net this compound, as an alkyl thiol, readily participates in these transformations. The core of this process is the generation and reaction of a thiyl radical.

The initiation of a thiol-ene reaction involving a methoxypropane thiol like this compound requires the formation of a thiyl radical (RS•) from the thiol's S-H group. alfa-chemistry.com This homolytic cleavage of the relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) can be achieved through several methods. mdpi.commdpi.com

Photoinitiation: This is the most common method in photopolymerization, where a photoinitiator compound absorbs UV or visible light to generate primary radicals. researchgate.net These primary radicals then abstract a hydrogen atom from the thiol group of this compound, yielding the reactive thiyl radical. researchgate.netalfa-chemistry.com Direct photolysis of the S-H bond under UV irradiation can also generate thiyl radicals. mdpi.commdpi.com

Thermal Initiation: In the absence of light, thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides can be used. mdpi.com When heated, these molecules decompose to form carbon-centered or alkoxyl radicals, which subsequently abstract a hydrogen from the thiol to initiate the reaction chain. mdpi.com

Redox Initiation: Single-electron oxidants, such as certain metal complexes like Mn(III), can oxidize the thiol to generate a thiyl radical. mdpi.commdpi.com

The choice of initiation method depends on the desired application, reaction conditions, and the other functional groups present in the system.

Once the 1-methoxypropane-2-thiolyl radical is formed, the reaction proceeds via a rapid and efficient two-step chain mechanism involving propagation and chain transfer. wikipedia.orgitu.edu.tr

Propagation (Radical Addition): The generated thiyl radical adds across the double bond (the 'ene') of an alkene. This addition is typically anti-Markovnikov, meaning the sulfur atom attaches to the less substituted carbon, forming a more stable carbon-centered radical intermediate. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical is highly reactive and readily abstracts a hydrogen atom from another this compound molecule. itu.edu.tr This step accomplishes two critical things: it forms the final thioether product and regenerates a thiyl radical, which can then participate in another propagation step, continuing the reaction chain. wikipedia.orgrun.edu.ng

This propagation and chain transfer sequence repeats, leading to the step-growth formation of a polymer network. itu.edu.tr The efficiency of this process is highlighted by the high rate constants for both the propagation and chain transfer steps. researchgate.net In some systems, particularly with electron-deficient alkenes like acrylates, the carbon-centered radical may add to another alkene molecule (homopolymerization) before the chain transfer step occurs. itu.edu.tr The balance between chain transfer and homopolymerization is a key factor in determining the final polymer structure. itu.edu.trresearchgate.net Thiols are known to be effective chain transfer agents in radical polymerizations, a role that this compound can fulfill to control molecular weight. nih.gov

| Step | Description | General Reaction |

|---|---|---|

| Initiation | Formation of a thiyl radical (RS•) from a thiol (RSH) via a radical initiator or light. | RSH + Initiator• → RS• + Initiator-H |

| Propagation | The thiyl radical adds across an alkene's double bond to form a carbon-centered radical. | RS• + CH₂=CHR' → RS-CH₂-C•HR' |

| Chain Transfer | The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the product and regenerating a thiyl radical. | RS-CH₂-C•HR' + RSH → RS-CH₂-CH₂R' + RS• |

Photopolymerization is a process that uses light to initiate polymerization, offering significant advantages such as rapid curing at ambient temperatures, low energy consumption, and spatial and temporal control over the material formation. researchgate.netresearchgate.net Due to their participation in efficient thiol-ene reactions, methoxypropane thiols like this compound are valuable components in photopolymerizable formulations. researchgate.net

In these systems, the thiol-ene reaction is triggered by irradiating a mixture of the thiol, an alkene (ene), and a photoinitiator. researchgate.net The process is known for being less inhibited by oxygen compared to traditional acrylate-based photopolymerization, leading to faster and more uniform network formation. researchgate.netradtech.org This technology is widely used to create a variety of materials, including:

Coatings and Adhesives: Providing rapid, on-demand curing. researchgate.net

Optical Materials: Forming materials with a high refractive index due to the incorporation of sulfur atoms. researchgate.net

Biomaterials and Hydrogels: Used for applications like 3D printing of medical scaffolds, as the reaction conditions are often mild and biocompatible. researchgate.netnih.gov

Hybrid Materials: this compound can be used in hybrid systems, such as thiol-epoxy/thiol-acrylate networks, where both radical and cationic or anionic polymerizations occur simultaneously or sequentially upon light exposure to create materials with tailored properties like low shrinkage and enhanced mechanical strength. rsc.org

| Factor | Influence on Reaction | Example/Note |

|---|---|---|

| Photoinitiator Type & Concentration | Determines the rate of initial radical generation and thus the overall polymerization speed. | Irgacure or phosphine (B1218219) oxide-based initiators are common. researchgate.net |

| Light Intensity & Wavelength | Higher intensity generally increases the polymerization rate. Wavelength must match the initiator's absorption spectrum. | LED light sources are increasingly used for their efficiency and specific wavelengths. researchgate.net |

| Thiol and Ene Structure | The reactivity of the alkene ('ene') and the acidity of the thiol's S-H bond affect the rates of propagation and chain transfer. | Norbornenes and vinyl ethers are highly reactive 'enes'. researchgate.net |

| Stoichiometry (Thiol:Ene Ratio) | An equimolar ratio of thiol to ene functional groups typically leads to the highest conversion and most uniform network. nih.gov | Off-stoichiometry can be used to introduce specific functional groups into the final material. |

Nucleophilic Reactivity of the Thiol Group in this compound

The thiol group of this compound can also act as a nucleophile, particularly when deprotonated to its conjugate base, the thiolate anion (RS⁻). This anion is a powerful nucleophile that can participate in a variety of addition and substitution reactions. nih.gov

The reaction between a thiol and an epoxide is another example of a highly efficient "click" reaction. magtech.com.cnrsc.org This process is typically catalyzed by a base. The mechanism proceeds as follows:

Deprotonation: A base (e.g., a tertiary amine, phosphine, or inorganic base) abstracts the acidic proton from the thiol group of this compound to form a highly nucleophilic thiolate anion. photopolymer.it

Nucleophilic Attack: The thiolate anion performs a nucleophilic ring-opening reaction on the epoxide ring. This attack follows an Sₙ2 mechanism, occurring at the less sterically hindered carbon atom of the epoxide. photopolymer.it

Protonation: The resulting alkoxide anion is a strong base and is rapidly protonated, often by another thiol molecule or a protic species in the reaction mixture. This step regenerates the base catalyst and yields the final β-hydroxythio-ether product. photopolymer.it

This reaction is valued for its high selectivity, fast rate, and the fact that it produces no byproducts. magtech.com.cn The resulting hydroxyl group can be a site for further functionalization. rsc.org Photobase generators can also be used to initiate this reaction upon light exposure, enabling photopolymerization of thiol-epoxy networks. photopolymer.it

| Step | Description | Key Features |

|---|---|---|

| Activation | A base deprotonates the thiol (RSH) to form a thiolate anion (RS⁻). | The reaction rate is highly dependent on the strength and concentration of the base. researchgate.net |

| Ring-Opening | The nucleophilic thiolate anion attacks and opens the epoxy ring. | The reaction is regioselective, favoring attack at the less substituted carbon of the epoxide. researchgate.net |

| Product Formation | The intermediate alkoxide is protonated to give the final β-hydroxythio-ether. | The reaction creates a new hydroxyl group, which can participate in further reactions. rsc.org |

The thiol group of this compound can add to carbonyl compounds, though the specific reaction pathway depends on the nature of the carbonyl compound and the reaction conditions.

Thia-Michael Addition (to α,β-Unsaturated Carbonyls): This is a conjugate addition reaction where the thiol adds to the β-carbon of an α,β-unsaturated aldehyde or ketone. srce.hr The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate anion from this compound. The thiolate then adds to the electron-deficient double bond. This reaction is a powerful tool for C-S bond formation and can often be performed under mild, and even solvent-free, conditions. srce.hrumich.edu

Thioacetal Formation (from Aldehydes and Ketones): Thiols react with aldehydes and ketones to form thioacetals (or thioketals). This reaction typically requires an acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol. Two equivalents of the thiol react with the carbonyl group, replacing the oxygen atom with two sulfur atoms and producing a molecule of water. researchgate.net

| Reaction Type | Carbonyl Substrate | Typical Catalyst | Product |

|---|---|---|---|

| Thia-Michael Addition | α,β-Unsaturated Aldehyde/Ketone | Base (e.g., Et₃N, NaOH) | β-Thioether Carbonyl Compound |

| Thioacetal Formation | Aldehyde or Ketone | Acid (e.g., HCl, Lewis Acid) | Thioacetal or Thioketal |

Intramolecular Rearrangements: O-to-S Acyl Transfer Mechanisms

Intramolecular acyl transfer reactions are fundamental processes in organic chemistry and biochemistry. In the context of a molecule containing both a hydroxyl or ether group and a thiol group, an O-to-S acyl transfer can occur, typically involving an acylated precursor. This process is crucial in methods for preparing peptide thioesters, which are key intermediates in protein synthesis. researchgate.netsciengine.com For this compound, such a rearrangement would proceed from a related O-acylated species.

The mechanism for the O-to-S acyl transfer generally proceeds via an anionic stepwise pathway. sciengine.com The reaction is initiated by the deprotonation of the thiol group to form a more nucleophilic thiolate anion. This anion then attacks the carbonyl carbon of the adjacent ester group in an intramolecular fashion. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can cleave the C-O bond, resulting in the formation of a more stable thioester. sciengine.com Theoretical studies on model compounds indicate that the cleavage of the C-O bond is often the rate-limiting step of this transfer. sciengine.com The entire process represents an equilibrium that can be influenced by various factors, including the stability of the resulting thioester and the reaction conditions. The efficiency of the acyl transfer is sensitive to the distance between the sulfur atom and the ester group, as well as the presence of substituents. sciengine.com

Table 1: Factors Influencing Intramolecular O-to-S Acyl Transfer

| Factor | Influence on Reaction Rate and Yield | Mechanistic Rationale | Reference |

|---|---|---|---|

| Chain Length | Increasing the number of atoms between the ester oxygen and the thiol sulfur generally decreases the reaction rate. | A longer chain reduces the entropic favorability of forming the cyclic tetrahedral intermediate required for the transfer. | sciengine.com |

| Acyl Group Substituents | Substituents at the α-position of the ester can reduce the energy barrier for the transfer. | Electronic effects of the substituents can stabilize the transition state of the acyl transfer. | sciengine.com |

| pH / Base Catalysis | The reaction is dependent on pH, with base catalysis accelerating the process. | A base facilitates the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻), which is the active species that initiates the attack on the ester carbonyl. nih.gov | nih.gov |

| Acidity / Acid Catalysis | Addition of a catalytic amount of a strong acid can accelerate the O-S acyl shift. | Acid catalysis proceeds by protonating the ester carbonyl, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the thiol group. mdpi.com | mdpi.com |

Redox Chemistry of this compound

The sulfur atom in this compound, being in a low oxidation state (-2), is susceptible to a variety of oxidation reactions. ebsco.com This redox activity is a hallmark of thiol chemistry, leading to the formation of disulfides, polysulfides, and higher oxidation state sulfur-oxygen species.

Oxidation Pathways to Disulfide Derivatives

One of the most characteristic reactions of thiols is their oxidation to disulfides. ebsco.com In this reaction, two molecules of this compound would react to form one molecule of bis(1-methoxypropan-2-yl) disulfide, with the concomitant loss of two hydrogen atoms. This process involves the formation of a sulfur-sulfur single bond.

The oxidation can be achieved under mild conditions using a wide array of oxidizing agents. ebsco.comorganic-chemistry.org The conversion is at least a two-step process that involves intermediate species. nih.gov Depending on the oxidant, the mechanism can proceed through one-electron or two-electron pathways. nih.gov For instance, two-electron oxidation can occur via a sulfenic acid (RSOH) intermediate, which then rapidly reacts with another thiol molecule to yield the disulfide. nih.gov Common laboratory methods employ reagents such as hydrogen peroxide (often catalyzed by iodide ions), halogens like iodine, or even atmospheric oxygen. researchgate.net

Table 2: Selected Methods for the Oxidation of Thiols to Disulfides

| Oxidizing System | Conditions | Comments | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Sodium Iodide (NaI) | Catalytic NaI, various solvents (e.g., ethanol, ethyl acetate), room temperature. | An efficient and common method. The iodide ion acts as a catalyst. | organic-chemistry.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) / Tetrabutylammonium Iodide (TBAI) | Catalytic TBAI, room temperature, often solvent-free. | A green chemistry approach that can provide excellent yields in short reaction times. | researchgate.net |

| Iodine (I₂) | Various organic solvents, room temperature. | A classic and widely used method for converting thiols to disulfides. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI), mild conditions. | Provides selective and quantitative conversion of thiols to disulfides. | organic-chemistry.org |

| Air (O₂) / Organodiselenide Catalyst | Aerobic oxidation, no additional reagents or light source required. | A metal-free, environmentally friendly approach where the catalyst facilitates electron transfer. | organic-chemistry.org |

Interactions with Elemental Sulfur and Polysulfide Formation

Thiols, including this compound, can react directly with elemental sulfur (typically the cyclic S₈ allotrope) to form organic polysulfides (RSₓR, where x > 2). ebsco.com This reaction is fundamental to processes like rubber vulcanization. ebsco.com

The mechanism begins with the nucleophilic attack of the thiol, or more favorably the thiolate anion, on the S₈ ring. rsc.org This attack opens the ring to form a hydropolysulfide intermediate (RSS₈H). This species is reactive and can subsequently react with a second molecule of the thiol. This second step releases hydrogen sulfide (B99878) (H₂S) and forms an organic polysulfide. rsc.org The length of the sulfur chain in the final product can vary. Persulfides (RSSH) can also be formed as intermediates or products in reactions involving thiols and various sulfur sources. portlandpress.com The presence of a base or an amine can catalyze the initial ring-opening of elemental sulfur by promoting the formation of the more nucleophilic thiolate. rsc.org

Table 3: Generalized Reaction Scheme for Polysulfide Formation

| Step | Reactants | Products | Description | Reference |

|---|---|---|---|---|

| 1. Ring Opening | RSH + S₈ | RSS₈H | Nucleophilic attack by the thiol on the elemental sulfur ring. This step is often sluggish but can be catalyzed by a base. | rsc.org |

| 2. Condensation | RSS₈H + RSH | RSₓSR + H₂S + S₈₋ₓ₊₁ | The hydropolysulfide intermediate reacts with a second thiol molecule to form a stable organic polysulfide and hydrogen sulfide. The chain length (x) can vary. | rsc.org |

Reaction Kinetics and Thermodynamic Analysis

Kinetic studies focus on determining reaction rates, rate constants, and activation energies, which describe how factors like concentration and temperature affect the reaction speed. For instance, in the esterification of the related compound 1-methoxy-2-propanol (B31579), kinetic models such as the pseudo-homogeneous (PH) and Langmuir–Hinshelwood–Hougen–Watson (LHHW) models are used to fit experimental data and elucidate the reaction mechanism, such as identifying a surface reaction-controlled process. researchgate.net Such studies yield apparent activation energies (Ea), which represent the energy barrier that must be overcome for the reaction to occur. researchgate.net

Thermodynamic analysis determines the energy changes (enthalpy, ΔH, and Gibbs free energy, ΔG) and the position of equilibrium (equilibrium constant, Keq). For example, the esterification of 1-methoxy-2-propanol is an exothermic reaction, as indicated by its thermodynamic properties. researchgate.net For thiol additions, computational studies using density functional theory (DFT) can determine the energetics of transition states and intermediates, explaining why some reactions are reversible while others are not. nih.gov

Table 4: Representative Kinetic and Thermodynamic Parameters for Analogous Thiol Reactions

| Reaction Type | Parameter | Typical Value Range / Observation | Significance | Reference(s) |

|---|---|---|---|---|

| Heterogeneous Catalytic Esterification (of 1-methoxy-2-propanol) | Apparent Activation Energy (Ea) | 60 - 67 kJ/mol | Represents the minimum energy required for the reaction to proceed. Higher values indicate greater temperature sensitivity. | researchgate.net |

| Heterogeneous Catalytic Esterification (of 1-methoxy-2-propanol) | Reaction Enthalpy (ΔH) | Negative (Exothermic) | Indicates that the reaction releases heat. | researchgate.net |

| Radical Thiol-Ene Addition | Propagation Rate Constant (kₚ) | 10⁵ - 10⁷ M⁻¹s⁻¹ (for alkyl thiols) | Demonstrates the very fast kinetics characteristic of "click chemistry" reactions. | researchgate.net |

Advanced Analytical Techniques for Methoxypropane Thiols

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic methods are indispensable tools for the structural assignment and mechanistic investigation of reactions involving methoxypropane-thiols. By providing detailed information about molecular structure and bonding, these techniques offer insights into the transformation of reactants into products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. In the context of 1-methoxypropane-2-thiol (B6149587), ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each proton and carbon atom, respectively.

For instance, in a reaction mixture, the disappearance of signals corresponding to starting materials and the appearance of new signals corresponding to this compound and other products would allow for the monitoring of the reaction progress and the identification of intermediates and final products.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is based on computational predictions and may differ from experimental values.)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.3 - 3.4 | Singlet |

| -CH₂-O- | 3.4 - 3.6 | Doublet of Doublets |

| -CH(SH)- | 2.8 - 3.0 | Multiplet |

| -CH₃ | 1.2 - 1.4 | Doublet |

| -SH | 1.5 - 1.7 | Doublet |

Source: Predicted data based on similar structures and computational models.

Mass Spectrometry (MS) for Reaction Product Identification and Kinetic Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in identifying reaction products and can be adapted for monitoring reaction kinetics. In the analysis of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺) and a series of fragment ions.

The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, characteristic fragmentation would involve the cleavage of C-S, C-O, and C-C bonds. The identification of key fragment ions would help confirm the presence of the methoxy (B1213986) and thiol functional groups.

When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to monitor the concentration of reactants and products over time. This allows for the determination of reaction rates and the elucidation of reaction mechanisms. The high sensitivity of MS makes it particularly suitable for detecting trace-level products and intermediates.

Table 2: Plausible Mass Spectral Fragments for this compound

| m/z | Plausible Fragment Ion |

| 106 | [CH₃OCH₂CH(SH)CH₃]⁺ (Molecular Ion) |

| 75 | [CH₃OCH₂CHCH₃]⁺ |

| 73 | [CH₂CH(SH)CH₃]⁺ |

| 59 | [CH₃OCH₂]⁺ |

| 47 | [CH₃S]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy in Surface Science Applications

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. While IR and Raman spectra of this compound in bulk would show characteristic bands for C-H, C-O, C-S, and S-H bonds, their application in surface science is particularly noteworthy.

Thiols are known to form self-assembled monolayers (SAMs) on metal surfaces, such as gold and silver. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed structural information about molecules adsorbed on these surfaces. For this compound, SERS could be used to study its orientation and bonding on a metal surface. The enhancement of the Raman signal would allow for the detection of even a monolayer of the thiol.

IR spectroscopy, in the form of reflection-absorption infrared spectroscopy (RAIRS), can also be used to study thin films and adsorbates on surfaces. This technique would provide complementary information to SERS about the vibrational modes of the adsorbed this compound.

Chromatographic Separations of Methoxypropane-Thiols and their Adducts

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, including reaction media and environmental samples. The choice of chromatographic method depends on the volatility and polarity of the compound and its adducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. The analysis of thiols by HPLC often requires a derivatization step to improve their detection by UV-Vis or fluorescence detectors.

Method development for the HPLC analysis of this compound would involve several key steps:

Derivatization: A suitable derivatizing agent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or a fluorescent tag, would be chosen to react with the thiol group. This enhances the chromophoric or fluorophoric properties of the molecule, allowing for sensitive detection.

Column Selection: A reversed-phase C18 column is commonly used for the separation of derivatized thiols. The choice of column chemistry and dimensions would be optimized to achieve the best resolution.

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be developed to separate the derivatized this compound from other components in the sample.

Detection: The wavelength for UV-Vis detection or the excitation and emission wavelengths for fluorescence detection would be optimized for the specific derivative formed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiol Detection

Given the likely volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for its analysis. GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, while MS provides definitive identification and quantification.

The analysis of volatile thiols in complex matrices, such as food and beverages, is a well-established application of GC-MS. However, due to their reactivity and often low concentrations, sample preparation techniques like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) may be employed to pre-concentrate the analytes.

For this compound, a typical GC-MS method would involve:

Sample Preparation: Headspace or direct injection, potentially with a pre-concentration step like SPME.

GC Separation: A capillary column with a non-polar or mid-polar stationary phase would be used. The temperature program would be optimized to ensure good separation from other volatile components.

MS Detection: The mass spectrometer would be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Electrochemical Detection Methods for Thiol Moieties

Electrochemical methods offer high sensitivity, rapid response, and the potential for miniaturization, making them well-suited for the detection of thiol compounds like this compound. These techniques are typically based on the electrochemical oxidation of the thiol group or its interaction with a modified electrode surface.

The direct oxidation of the thiol group at conventional electrodes often requires high overpotentials and can be prone to electrode fouling. To overcome these limitations, chemically modified electrodes have been developed. These electrodes can be modified with various materials, such as metal nanoparticles, conductive polymers, and carbon nanomaterials, to enhance the electrocatalytic oxidation of thiols and improve the sensitivity and selectivity of the detection. For instance, glassy carbon electrodes modified with single-wall carbon nanotubes have been shown to oxidize various thiols at a much less positive potential compared to bare electrodes. imrpress.com

Another electrochemical approach involves the use of redox mediators. In this method, a mediator molecule facilitates the electron transfer between the thiol and the electrode, allowing for detection at lower potentials. For example, piazselenole, a selenium-containing compound, has been used as an electrochemical probe for the determination of thiols. The method is based on the decrease in the peak current of piazselenole upon its reaction with thiols, offering a detection limit in the picomolar range for glutathione. nih.gov

The table below summarizes some electrochemical methods that are applicable for the detection of the thiol moiety in compounds like this compound.

| Electrode Type | Detection Principle | Applicable Thiols | Reported Detection Limit |

| SWNT/GC Electrode | Electrocatalytic Oxidation | Cysteine, Glutathione, etc. | 10⁻⁶ - 10⁻⁷ M |

| Piazselenole Probe | Peak Current Decrease | Glutathione | 83 pM |

SWNT/GC : Single-Wall Carbon Nanotube/Glassy Carbon

Development of Chemosensors and Fluorescent Probes for Thiol Detection in Model Systems

Chemosensors and fluorescent probes have emerged as powerful tools for the detection of thiols due to their high sensitivity, selectivity, and ability to provide real-time monitoring. These probes are designed to undergo a specific chemical reaction with the thiol group, leading to a measurable change in their optical properties, such as color or fluorescence intensity. The principles behind these sensors can be readily applied to the detection of this compound in various model systems.

Reaction-Based Sensing Mechanisms:

The design of chemosensors for thiols often relies on the high nucleophilicity of the sulfhydryl group. Several reaction mechanisms have been exploited, including:

Michael Addition: The thiol group can readily undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds. This reaction disrupts the conjugation of the probe molecule, leading to a change in its absorption or fluorescence spectrum. Probes based on this mechanism have shown detection limits in the nanomolar range. mdpi.com

Disulfide Cleavage: The reaction of thiols with disulfide bonds to form a mixed disulfide is a well-established chemical transformation. Fluorescent probes containing a disulfide bond can be designed to release a fluorophore upon reaction with a thiol, resulting in a "turn-on" fluorescence response. mdpi.com

Cleavage of Se-N Bonds: Similar to disulfide cleavage, probes containing a selenium-nitrogen bond can react with thiols to release a fluorescent reporter molecule. This strategy has been used to develop highly sensitive probes with detection limits in the sub-nanomolar range. mdpi.com

Reaction with Aldehydes: The reaction of thiols with aldehydes to form hemithioacetals or thiazolidine (B150603) rings can be utilized for selective detection. This approach has been particularly useful in developing probes that can differentiate between different types of thiols based on the kinetics of the cyclization reaction. nih.gov

Fluorescent "Turn-On" Probes:

A particularly attractive strategy in the design of fluorescent probes is the "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with the analyte. This minimizes background signal and enhances sensitivity. For example, a rhodamine B-based probe with a maleimide (B117702) group (a Michael acceptor) exhibits a greater than 200-fold increase in fluorescence intensity upon reaction with glutathione. nih.gov

The following table provides examples of fluorescent probes and their performance characteristics for the detection of thiols, which are applicable to the analysis of this compound.

| Probe Type | Reaction Mechanism | Fluorophore | Fluorescence Change | Reported Detection Limit |

| Maleimide-based | Michael Addition | Rhodamine B | >200-fold increase | 0.219 µM |

| Diselenide-based | Se-N Bond Cleavage | Fluorescein | "Turn-on" response | - |

| Aldehyde-based | Cyclization | Terphenyl derivative | Up to 700-fold increase | - |

Note : The detection limits and fluorescence changes can vary depending on the specific probe design and experimental conditions.

The development of these advanced analytical techniques provides a robust toolkit for the sensitive and selective detection of the thiol moiety in this compound. The choice of method will depend on the specific requirements of the application, including the desired sensitivity, selectivity, and the complexity of the sample matrix.

Computational and Theoretical Chemistry of Methoxypropane Thiols

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-methoxypropane-2-thiol (B6149587). These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and the energetics of chemical reactions. mdpi.comscienceopen.comaspbs.com Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for these investigations. nih.gov

Computational studies on the reactions of thiols with hydroperoxides, for instance, have elucidated the energy profiles and transition state structures. For the reaction of hexanethiol with methyl hydroperoxide, a non-radical pathway has been identified, leading to the formation of an alcohol and an oxidized sulfur species. whiterose.ac.uk The transition state for such reactions involves the interaction between the sulfur atom and the peroxide bond.

In the context of Michael additions, where a thiolate attacks an α,β-unsaturated carbonyl compound, computational studies have predicted stable covalent bond formation. nih.gov These theoretical models, however, highlight the importance of considering solvent effects and the specific nature of the substituents. nih.gov The reactivity of the thiol is significantly influenced by its pKa, with lower pKa values generally leading to higher reactivity. nih.govconicet.gov.ar

The following table presents calculated activation energies for reactions involving simple thiols, which can serve as a proxy for estimating the reactivity of this compound.

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Hexanethiol + Methyl hydroperoxide | Oxidation | DFT | Not explicitly stated, but profile given | whiterose.ac.uk |

| Ethanethiol + Vinyl Monomers | Thiol-Michael Addition | DFT | Varies with monomer | rsc.org |

| 1-Propanethiol + Cl atom | H-abstraction | MP2/6-311G** | Negative activation energy | researchgate.net |

| Benzonitrile (B105546) + Propanethiol (Ni-catalyzed) | C-S Cross-coupling | DFT | Oxidative Addition: ~15 kcal/mol | ub.edu |

This table is illustrative and based on data for analogous thiol reactions.

The conformational landscape of a molecule dictates many of its physical and chemical properties. For this compound, rotation around the C-C and C-S bonds gives rise to several possible conformers. While direct conformational analysis of this specific molecule is not found in the literature, studies on n-propanethiol, 2-propanethiol (B166235), and 1-methoxy-2-propanol (B31579) offer valuable insights. researchgate.netosti.govacs.org

For n-propanethiol, computational studies at the CCSD/cc-pVDZ level of theory have identified four low-energy conformers resulting from rotations around the C-C and C-S bonds. researchgate.net Similarly, 2-propanethiol has been found to exist in two stable conformations. researchgate.netosti.gov The relative energies of these conformers are typically within a few kcal/mol, indicating that multiple conformations can be populated at room temperature.

A study on 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, a related methoxypropane derivative, revealed the existence of six predominant conformations in solution, as determined by comparing experimental vibrational circular dichroism (VCD) spectra with DFT predictions. nih.gov This underscores the conformational complexity that can be expected for this compound.

The table below shows the relative energies of conformers for n-propanethiol, which can be considered analogous to the conformational preferences in this compound.

| Conformer (n-propanethiol) | Dihedral Angles (CCCS, HSCC) | Computational Method | Relative Energy (kcal/mol) | Reference |

| T-G | trans, gauche | CCSD/cc-pVDZ | 0.00 (Global Minimum) | researchgate.net |

| G-G | gauche, gauche | CCSD/cc-pVDZ | ~0.5 | researchgate.net |

| T-T | trans, trans | CCSD/cc-pVDZ | ~0.7 | researchgate.net |

| G-T | gauche, trans | CCSD/cc-pVDZ | ~1.0 | researchgate.net |

This table is based on data for n-propanethiol and serves as an analogy for this compound.

Molecular Dynamics Simulations of Methoxypropane-Thiol Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ebsco.com These simulations can provide detailed information about the structure, dynamics, and thermodynamics of systems at the molecular level, including interactions in the liquid phase or with other molecules. nih.gov

While specific MD simulations for this compound are not available, simulations of related systems like alcohols and thioethers in various environments offer a framework for understanding its potential behavior. rsc.org For instance, MD simulations of mixtures of ionic liquids with alcohols like methanol, ethanol, and 1-propanol (B7761284) have been used to investigate the impact of alkyl chain length and concentration on structural and dynamic properties. rsc.org Such studies reveal how intermolecular forces, like hydrogen bonding, govern the organization of molecules in the liquid state.

An MD simulation of this compound in a solvent like water or an organic solvent would likely focus on:

Solvation Structure: How solvent molecules arrange around the thiol and methoxy (B1213986) functional groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the thiol group and solvent molecules or other solute molecules.

Conformational Dynamics: The transitions between different conformational states in the solution phase.

The force fields used in MD simulations, such as AMBER or CHARMM, are often parameterized using quantum mechanical calculations to accurately represent the intermolecular and intramolecular potentials. nih.gov

Prediction of Reaction Pathways and Product Distributions

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and the expected distribution of products. scienceopen.com This is typically achieved by calculating the potential energy surface for a given reaction, identifying the transition states, and determining the activation barriers for different pathways.

For a molecule like this compound, several reaction types can be envisaged, including oxidation, nucleophilic substitution, and radical reactions. The presence of both a thiol and a methoxy group can lead to complex reaction pathways.

Theoretical studies on the reactions of thiols with radicals, such as the chlorine atom, have shown that the reaction often proceeds via hydrogen abstraction from the S-H group. researchgate.net The activation energies for these reactions can be calculated to predict their rates.

In the context of thiol-Michael additions, DFT calculations can model the propagation and chain-transfer steps, providing insights into the reaction mechanism and allowing for the prediction of rate coefficients. rsc.org Similarly, computational investigations of nickel-catalyzed cross-coupling reactions between benzonitrile and propanethiol have elucidated the plausible catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination steps. ub.edu These studies demonstrate how computational methods can be used to understand and predict the outcomes of complex chemical transformations involving thiols.

Research Applications of Methoxypropane Thiols in Materials Science and Organic Synthesis

Development of Advanced Polymer Materials

The reactivity of the thiol group in 1-Methoxypropane-2-thiol (B6149587) makes it a prime candidate for polymerization reactions, particularly in the formation of specialized polymer networks and functional materials.

Thiol-Ene Click Chemistry for Crosslinked Networks and Functional Coatings

Thiol-ene click chemistry is a powerful and efficient method for polymer synthesis, prized for its high reaction rates, insensitivity to oxygen, and minimal side reactions. rsc.org This reaction involves the photoinitiated radical addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene'). When multifunctional thiols and enes are used, this chemistry leads to the rapid formation of highly uniform, crosslinked polymer networks. rsc.org

The process is valued for creating materials with delayed gelation and reduced shrinkage stress compared to traditional polymerization methods. rsc.orgnih.gov This chemistry is particularly advantageous for developing functional coatings. Thio-ether linkages formed during the reaction exhibit a strong affinity for a range of substrates, including metals, which enhances the adhesive properties of the coating. mdpi.com The versatility of this approach allows for the creation of a wide array of functional polymers by carefully selecting the thiol and ene monomers. nih.gov

Table 1: Advantages of Thiol-Ene Chemistry in Polymer Network and Coating Formation

| Feature | Description |

|---|---|

| Rapid Curing | Reactions are often initiated by UV light and proceed very quickly, allowing for fast processing times. rsc.org |

| Oxygen Insensitivity | Unlike many radical polymerizations, thiol-ene reactions are not significantly inhibited by oxygen, simplifying the manufacturing process. rsc.org |

| Homogeneous Networks | The step-growth mechanism leads to more uniform polymer networks with predictable properties. researchgate.net |

| Reduced Shrinkage | The reaction mechanism minimizes volume changes during polymerization, reducing stress in the final material. rsc.org |

| High Adhesion | The resulting thio-ether bonds promote strong adhesion to various substrates, especially metals. mdpi.com |

| Functional Group Tolerance | The reaction is compatible with a wide range of functional groups, enabling the synthesis of highly functionalized materials. nih.gov |

Integration into Photosensitive Polyimides and Photoresists

Photosensitive polyimides (PSPIs) are a critical class of materials used in the microelectronics industry as passivation layers, interlayer dielectrics, and buffer coatings. alfa-chemistry.commdpi.com They combine the excellent thermal and mechanical stability of polyimides with the patternability of photoresists. alfa-chemistry.com Traditionally, PSPIs require high curing temperatures, which can be a limitation for applications involving thermally sensitive components. rsc.org

Recent research has focused on developing low-temperature curable PSPIs. One promising approach involves incorporating photo-crosslinkable moieties that react via mechanisms like thiol-ene chemistry. rsc.org By formulating PSPI resins with multifunctional thiols and enes, curing can be achieved at significantly lower temperatures (e.g., 180°C) through photoinitiated radical reactions. This not only saves energy but also expands the applicability of PSPIs to next-generation flexible displays and optical devices. rsc.org These formulations simplify the manufacturing process by eliminating the need for separate photoresists, thereby shortening production time and improving yield. alfa-chemistry.com

Fabrication of Hybrid Materials with Thiol-Ene Matrices

The homogeneous and efficient network formation of thiol-ene chemistry makes it an ideal platform for creating advanced hybrid materials. rsc.org In these materials, a thiol-ene polymer matrix is combined with other components, such as inorganic nanoparticles or biological macromolecules, to achieve synergistic properties.

A notable application is in the development of biomimetic hydrogels for biomedical research. For instance, hydrogels have been fabricated using multi-arm poly(ethylene glycol)-norbornene, which is cross-linked with protease-sensitive peptides containing thiol groups. nih.gov This creates a bio-orthogonal thiol-ene matrix that permits cell-mediated remodeling. Furthermore, biological components like Collagen 1 fibrils can be physically incorporated into this covalent network to better mimic the native cellular environment, such as the dense stromal tissue found in pancreatic cancer. nih.gov Such hybrid matrices are instrumental in studying cell behavior, including proliferation, invasion, and drug resistance, in a three-dimensional context. nih.gov Another approach involves creating a dual network of inorganic (Si-O-Si) and organic (C-S-C) bonds by combining sol-gel chemistry with a thiol-ene reaction to produce novel hybrid anticorrosion coatings. mdpi.com

Table 2: Examples of Hybrid Materials Utilizing Thiol-Ene Matrices

| Hybrid Material Type | Matrix Components | Incorporated Phase | Application Area |

|---|---|---|---|

| Biomimetic Hydrogel | Poly(ethylene glycol)-norbornene, Thiolated peptides | Collagen 1 fibrils, Cytokines | 3D Cell Culture, Cancer Research nih.gov |

| Anticorrosion Coating | (3-mercaptopropyl) trimethoxysilane, Polymerizable ionic liquid | Self-assembled nanophase particles (SNAP) | Metal Protection, Barrier Coatings mdpi.com |

| Dental Restoratives | Dimethacrylate resins | Thiol-ene mixtures | Dentistry, Composite Fillings nih.gov |

Surface Engineering and Functionalization

The thiol group of this compound serves as a powerful anchor for modifying surfaces, enabling precise control over surface properties at the molecular level.

Formation of Self-Assembled Monolayers (SAMs) with Methoxypropane-Thiols

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously when a substrate is exposed to a solution of surfactant molecules, such as alkanethiols. cd-bioparticles.comuh.edu The formation of SAMs on noble metal substrates like gold is a well-established technique for creating surfaces with precisely controlled chemical and physical properties. sigmaaldrich.com

The process is driven by the strong, semi-covalent bond that forms between the sulfur atom of the thiol headgroup and the gold surface. sigmaaldrich.com Once anchored, van der Waals interactions between the alkyl chains of adjacent molecules drive the organization into a densely packed, crystalline-like monolayer. sigmaaldrich.com Molecules like this compound can form such monolayers, with the thiol group binding to the substrate and the methoxypropyl group oriented away from the surface, defining the new surface chemistry. The preparation is straightforward, typically involving the immersion of a clean gold substrate into a dilute ethanolic solution of the thiol for a period ranging from minutes to hours. sigmaaldrich.comsigmaaldrich.com The resulting functionalized surfaces are robust and have found use in a wide range of fields, including biosensing, corrosion prevention, and nanolithography. cd-bioparticles.comoaepublish.com

Application in Nanoscale Pattern Transfer Methodologies

Beyond creating uniform surfaces, thiols are integral to advanced nanolithography techniques. One innovative method uses a thin, sacrificial thiol-ene film to transfer complex metallic nanoscale patterns from a flat substrate to surfaces that are difficult to pattern using conventional methods, such as the facet of an optical fiber. harvard.edu

In this process, a solution containing a multifunctional thiol, an ene, a photoinitiator, and a solvent is spin-coated onto a substrate already patterned with metallic (e.g., gold) nanofeatures. harvard.edu The thiol groups in the film promote adhesion to the metal. harvard.edu After curing, the thiol-ene film, along with the embedded metallic pattern, is carefully lifted off and transferred to the target substrate. Finally, the sacrificial polymer film is removed using an oxygen plasma, leaving only the original metallic nanopattern on the new surface. harvard.edu This technique offers high resolution and versatility, enabling the transfer of features with dimensions ranging from tens of nanometers to micrometers, without the limitations associated with other soft lithography methods. harvard.edu

Role as Chiral Auxiliaries or Intermediates in Stereoselective Synthesis

There is no available information on the use of this compound as a chiral auxiliary or intermediate in stereoselective synthesis.

Exploitation in the Synthesis of Complex Organic Molecules as a Sulfur Source

There is no available information on the exploitation of this compound as a sulfur source in the synthesis of complex organic molecules.

Q & A

Q. What are the recommended synthetic routes for 1-Methoxypropane-2-thiol, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution, where a methoxy-propane precursor reacts with a thiolating agent (e.g., thiourea or H₂S under controlled conditions). Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or THF enhance nucleophilicity.

- Temperature : Moderate heating (50–70°C) avoids side reactions like oxidation.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate thiol intermediates.

Purification via column chromatography (hexane/ethyl acetate) ensures removal of unreacted starting materials .

Q. How does the stability of this compound vary under different laboratory conditions?

- Standard conditions : Stable at room temperature in inert atmospheres (N₂/Ar).

- Reactivity risks : Decomposes under strong acids/bases (e.g., H₂SO₄ or NaOH) or high temperatures (>100°C), producing volatile sulfur-containing byproducts.

- Storage : Store in amber vials at 2–8°C to prevent photodegradation and oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm methoxy (–OCH₃) and thiol (–SH) group positions. For example, the thiol proton appears as a broad singlet at δ 1.2–1.5 ppm.

- FTIR : Strong S–H stretch (~2550 cm⁻¹) and C–O–C stretch (~1100 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 108 (C₄H₁₀OS) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic reactions?

The thiol group’s nucleophilicity dominates reactivity, but steric hindrance from the methoxy group influences regioselectivity. For example:

- Alkylation : Preferential attack at the sulfur atom due to lone-pair availability, forming thioethers.

- Oxidation : Controlled oxidation with H₂O₂ yields disulfides, while strong oxidants (e.g., KMnO₄) risk over-oxidation to sulfonic acids.

Computational studies (DFT) can model electron density distribution to predict reaction sites .

Q. How can computational chemistry aid in predicting the reactivity of this compound with biomolecules?

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Comparative assays : Test derivatives under identical in vitro conditions (e.g., MIC assays for antimicrobial activity).

- Metabolite profiling : Use LC-MS to identify degradation products that may skew results.

- Structural analogs : Compare with compounds like 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride to isolate functional group contributions .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Aqueous degradation : Monitor hydrolysis rates at varying pH (4–10) using GC-MS.

- Soil adsorption : Conduct batch experiments with humic acids to measure Kₒc (organic carbon partition coefficient).

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.